Positional Isomer Impact on Target Affinity
Direct comparative binding data for the target compound is not available in public literature. However, class-level inference from related imidazolidin-2-one analogs demonstrates that the position of the amino group on the pyrazole ring critically influences biological activity. For instance, 1-(1H-pyrazol-3-yl)imidazolidin-2-one derivatives show IC50 values of 15 µM and 20 µM against MCF-7 and A549 cancer cell lines, respectively . The 3-amino substitution in CAS 1179974-27-6 provides a distinct hydrogen-bonding donor/acceptor profile compared to the 4-amino isomer (CAS 1152867-94-1), which is expected to alter target engagement and selectivity. The quantitative magnitude of this difference remains to be empirically determined for this specific compound.
| Evidence Dimension | Amino group position on pyrazole ring |
|---|---|
| Target Compound Data | 3-amino-1H-pyrazol-1-yl substitution (CAS 1179974-27-6) |
| Comparator Or Baseline | 4-amino-1H-pyrazol-1-yl analog (CAS 1152867-94-1); 1-(1H-pyrazol-3-yl)imidazolidin-2-one (IC50 = 15-20 µM in MCF-7/A549) |
| Quantified Difference | Positional isomerism; quantitative activity difference not yet published for target compound |
| Conditions | Structural comparison; cell-based activity data available only for related analog |
Why This Matters
The specific 3-amino substitution pattern defines a unique chemical space that cannot be substituted by the 4-amino isomer for SAR studies or target validation.
